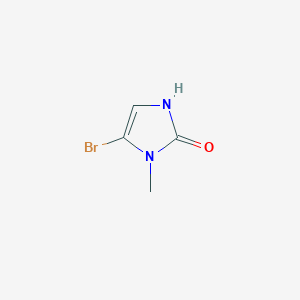
5-bromo-1-methyl-1H-imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-methyl-1H-imidazol-2(3H)-one is a heterocyclic organic compound that contains a bromine atom, a methyl group, and an imidazole ring. Compounds with imidazole rings are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-imidazol-2(3H)-one typically involves the bromination of 1-methyl-1H-imidazol-2(3H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized for scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 5-bromo-1-methyl-1H-imidazol-2(3H)-one can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidized imidazole derivatives.
Reduction Products: Reduced imidazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its imidazole ring, which is a common pharmacophore.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-imidazol-2(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The bromine atom and the imidazole ring are key functional groups that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazol-2(3H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-chloro-1-methyl-1H-imidazol-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
5-bromo-1H-imidazol-2(3H)-one: Lacks the methyl group, which can influence its solubility and biological activity.
Uniqueness
5-bromo-1-methyl-1H-imidazol-2(3H)-one is unique due to the presence of both a bromine atom and a methyl group on the imidazole ring, which can significantly influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C4H5BrN2O |
|---|---|
Molecular Weight |
177.00 g/mol |
IUPAC Name |
4-bromo-3-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C4H5BrN2O/c1-7-3(5)2-6-4(7)8/h2H,1H3,(H,6,8) |
InChI Key |
NUDQSJNKRMCBTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CNC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B13145993.png)

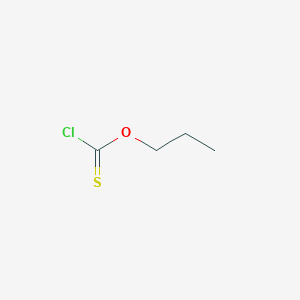
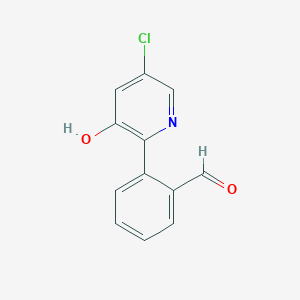
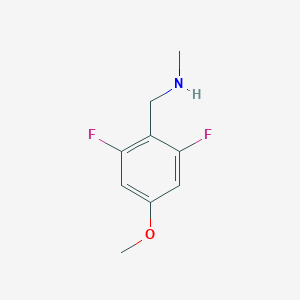

![Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13146035.png)

![6-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13146053.png)

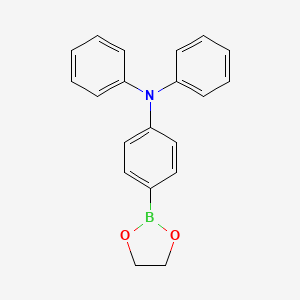
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
